N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position of the pyrimidine ring and a glycine moiety attached to the 2-position. The 6-position of the pyrimidine core is substituted with a 3,4-dichlorophenyl group, which introduces steric bulk and electron-withdrawing effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈Cl₂F₃N₃O₂ |
| Molecular Weight | 366.12881 g/mol |
| CAS Number | 2509 (as per ) |
| Key Substituents | 3,4-Dichlorophenyl, Trifluoromethyl, Glycine |
Properties
Molecular Formula |
C13H8Cl2F3N3O2 |
|---|---|
Molecular Weight |
366.12 g/mol |
IUPAC Name |
2-[[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H8Cl2F3N3O2/c14-7-2-1-6(3-8(7)15)9-4-10(13(16,17)18)21-12(20-9)19-5-11(22)23/h1-4H,5H2,(H,22,23)(H,19,20,21) |
InChI Key |
UTVJZUREQVYEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Cyclization and Functionalization
Reaction Mechanisms and Regiochemical Control
Electrophilic Substitution Dynamics
The trifluoromethyl group at position 4 is introduced via electrophilic substitution using trifluoromethylating agents such as CF3I or CF3SO2Na. The electron-withdrawing nature of the CF3 group directs subsequent substitutions to the para position (C6), facilitating the incorporation of the 3,4-dichlorophenyl moiety via Suzuki-Miyaura coupling. Regioselectivity is enhanced by using Pd(OAc)2 and SPhos as a ligand system, which suppresses homocoupling byproducts.
Glycine Incorporation Pathways
Glycine attachment proceeds via two potential mechanisms:
- Pathway A : Direct SNAr displacement of the pyrimidine’s C2 halogen with glycine’s amine group under basic conditions.
- Pathway B : Metal-catalyzed cross-coupling using a glycine-derived boronic ester (e.g., glycine tert-butyl ester pinacol boronate) and a brominated pyrimidine precursor.
Pathway A predominates in polar aprotic solvents like DMSO, while Pathway B requires anhydrous conditions and inert atmospheres to preserve boronate stability.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Optimal solvent systems vary by reaction step:
| Reaction Step | Preferred Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pyrimidine cyclization | Ethanol | HCl (gas) | 80 | 65 |
| Trifluoromethylation | Acetonitrile | CuI | 120 | 50 |
| Glycine coupling | DMSO | Pd(PPh3)4 | 100 | 55 |
Palladium catalysts outperform nickel analogues in glycine coupling, achieving higher yields with reduced side-product formation.
Temperature and Time Dependencies
- Cyclization : Prolonged heating (>12 hours) at 80°C improves ring closure but risks decomposition of the dichlorophenyl group.
- SNAr Reactions : Elevated temperatures (100°C) accelerate glycine incorporation but necessitate short reaction times (<4 hours) to prevent racemization.
Analytical Characterization
The final product is characterized via:
Chemical Reactions Analysis
Types of Reactions
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the aryl substituent, glycine modifications, or pyrimidine core alterations. Below is a systematic comparison:
Dichlorophenyl Isomers
Variants with dichlorophenyl groups at different positions on the pyrimidine ring exhibit distinct physicochemical and biological properties:
Research Findings :
- The 3,4-dichlorophenyl variant (DT373) demonstrates superior binding to bacterial dihydrofolate reductase compared to the 2,4-isomer (DT372), likely due to optimized halogen bonding .
- The 3,5-dichlorophenyl analog (DT374) shows reduced solubility in aqueous buffers, limiting its bioavailability in in vivo models .
Aryl Substituent Variations
Replacing the dichlorophenyl group with other aryl or heteroaryl groups alters electronic and steric profiles:
Research Findings :
- The 4-nitrophenyl derivative exhibits potent inhibition of tyrosine kinases but suffers from rapid hydrolysis in physiological conditions .
- The 3-thienyl analog demonstrates improved CNS penetration in rodent models, attributed to reduced molecular weight and polar surface area .
Glycine Moiety Modifications
Altering the glycine side chain impacts pharmacokinetics and target engagement:
Research Findings :
- N-Methylation of the glycine moiety (e.g., CAS 1820647-55-9) reduces renal clearance by 40% in pharmacokinetic studies but weakens hydrogen bonding with enzyme active sites .
- The thiosemicarbazido variant (CAS 1820674-42-7) shows dual activity against Staphylococcus aureus and Candida albicans, likely due to iron chelation disrupting microbial metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
